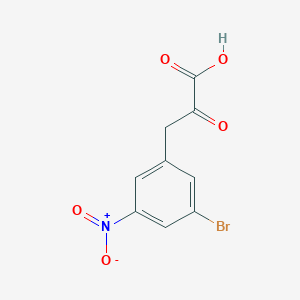
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6BrNO5 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a keto group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid typically involves the bromination and nitration of a phenyl ring, followed by the introduction of a keto group and a carboxylic acid group. One common method involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Nitration: The brominated phenyl ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of Keto and Carboxylic Acid Groups: The resulting 3-bromo-5-nitrophenyl compound is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反応の分析
Types of Reactions
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The keto group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(3-Amino-5-nitrophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(3-Bromo-5-nitrophenyl)-2,3-dioxopropanoic acid.
科学的研究の応用
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the keto and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-nitrophenylboronic acid
- 3-Bromo-5-nitrophenylacetic acid
- 3-Bromo-5-nitrophenylmethanol
Uniqueness
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a keto group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity. The combination of bromine and nitro groups also provides distinct electronic and steric properties that can influence its interactions with molecular targets.
特性
分子式 |
C9H6BrNO5 |
|---|---|
分子量 |
288.05 g/mol |
IUPAC名 |
3-(3-bromo-5-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrNO5/c10-6-1-5(3-8(12)9(13)14)2-7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14) |
InChIキー |
SHZFRTWTZDANSA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


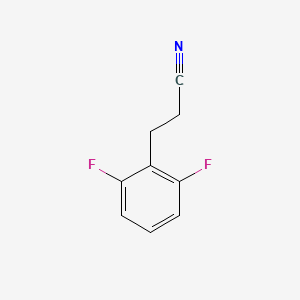
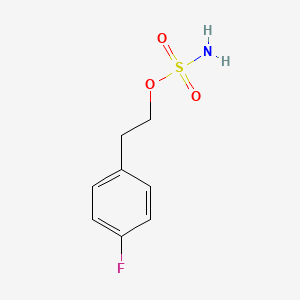
aminehydrochloride](/img/structure/B13590779.png)

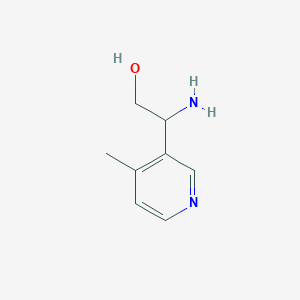


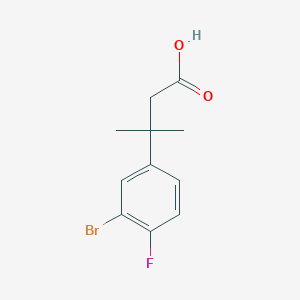
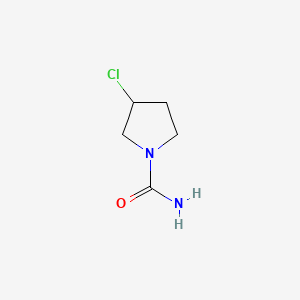
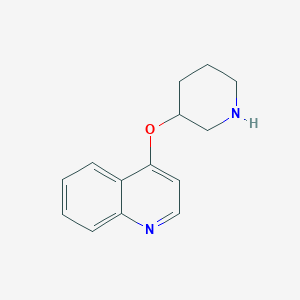
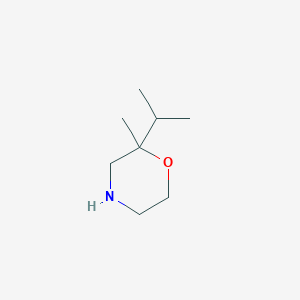

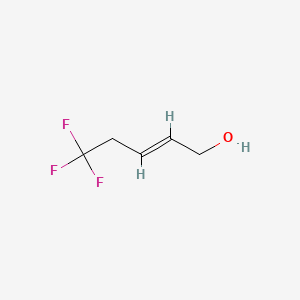
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)
